
2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide is a complex organic compound with a unique structure that includes a benzylamino group, a dimethyl group, and a phenyl group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction using benzylamine.
Attachment of the Dimethyl and Phenyl Groups: These groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the phenyl ring using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzylamine, phenylboronic acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The compound’s structure allows it to fit into active sites of enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Cyclohexanone: A compound with a cyclohexane ring and a ketone group.
N-Phenylacetamide: A compound with a phenyl group attached to an acetamide group.
Uniqueness
2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
IUPAC Name |
6-benzylimino-2-hydroxy-4,4-dimethyl-N-phenylcyclohexene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-22(2)13-18(23-15-16-9-5-3-6-10-16)20(19(25)14-22)21(26)24-17-11-7-4-8-12-17/h3-12,25H,13-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBPJAJDBUIPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=NCC2=CC=CC=C2)C1)C(=O)NC3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
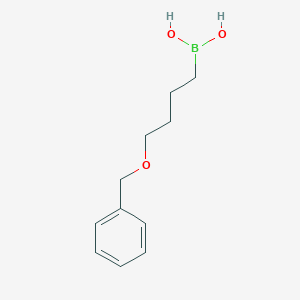
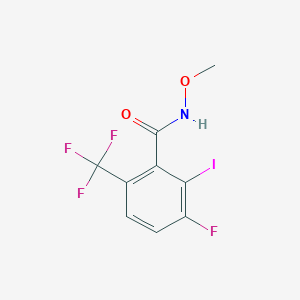
![4-[(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID](/img/structure/B2649026.png)
![2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2649030.png)
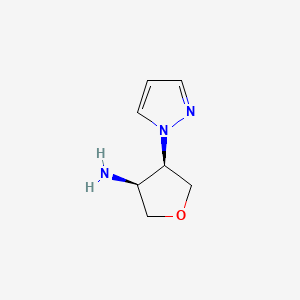
![rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B2649032.png)
![3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2649034.png)
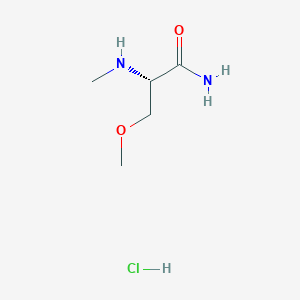
![N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2649037.png)
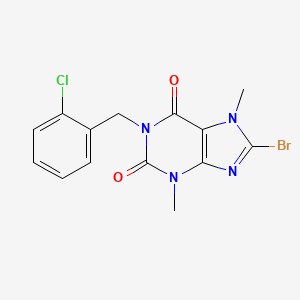
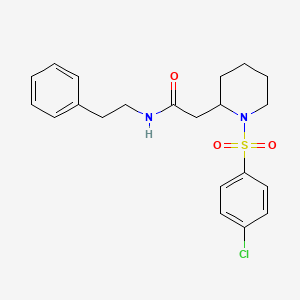
![[2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-phenylmethanone](/img/structure/B2649040.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-chlorophenyl)-1,3-thiazol-2-amine](/img/structure/B2649044.png)
